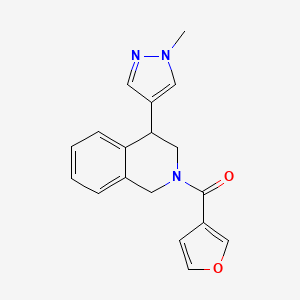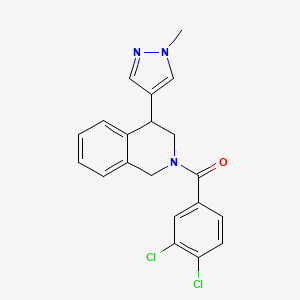![molecular formula C15H17NO3S B6425051 {[1-(1-benzothiophen-3-yl)propan-2-yl]carbamoyl}methyl acetate CAS No. 2034567-38-7](/img/structure/B6425051.png)
{[1-(1-benzothiophen-3-yl)propan-2-yl]carbamoyl}methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{[1-(1-benzothiophen-3-yl)propan-2-yl]carbamoyl}methyl acetate” is a compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
The synthesis of thiophene moieties, such as “this compound”, is a topic of interest for medicinal chemists . They produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene nucleus-containing compounds show various activities . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
{[1-(1-benzothiophen-3-yl)propan-2-yl]carbamoyl}methyl acetate has been studied for its potential applications in a variety of scientific research areas. It has been used as a catalyst for the synthesis of heterocyclic compounds and the preparation of chiral compounds. It has also been used as a catalyst in the synthesis of polymers. This compound has been studied as a catalyst for the synthesis of organic compounds, such as peptides, nucleosides, and carbohydrates. This compound has also been studied for its potential use in organic solar cells, organic light-emitting diodes, and organic field-effect transistors.
Mécanisme D'action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its targets through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Biochemical Pathways
The compound affects the serotonin pathway . By binding to the 5-HT1A receptors, it can modulate the serotonin levels in the brain . This can lead to changes in mood and behavior, potentially alleviating symptoms of psychiatric disorders .
Pharmacokinetics
The compound’s high lipophilicity and poor aqueous solubility have been noted as issues for candidate selection . These factors can significantly impact the compound’s bioavailability and effectiveness.
Result of Action
The compound’s action on the 5-HT1A receptors can lead to a variety of molecular and cellular effects. For instance, it can cancel dopamine D2 receptor signaling and activate dopamine D1/N-methyl-D-aspartate receptors via intracellular cAMP accumulation . This can potentially alleviate symptoms of psychotic disorders .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. It’s worth noting that the compound’s high lipophilicity could potentially affect its stability and interaction with the biological environment .
Avantages Et Limitations Des Expériences En Laboratoire
{[1-(1-benzothiophen-3-yl)propan-2-yl]carbamoyl}methyl acetate is an efficient catalyst for a variety of organic reactions. It is relatively inexpensive and easy to obtain. It is also relatively stable and can be used in a variety of solvents. However, this compound is not very soluble in water, so it is not suitable for reactions involving water-soluble reactants.
Orientations Futures
The potential applications of {[1-(1-benzothiophen-3-yl)propan-2-yl]carbamoyl}methyl acetate are numerous and varied. Further research is needed to explore the potential of this compound as a catalyst for the synthesis of organic compounds, such as peptides, nucleosides, and carbohydrates. In addition, the potential of this compound as a catalyst for the synthesis of polymers and its potential use in organic solar cells, organic light-emitting diodes, and organic field-effect transistors should be further explored. Research should also be conducted to further explore the biochemical and physiological effects of this compound. Finally, further research is needed to explore the potential of this compound as a drug delivery system.
Méthodes De Synthèse
{[1-(1-benzothiophen-3-yl)propan-2-yl]carbamoyl}methyl acetate is synthesized from the reaction of 1-benzothiophene-3-carbonyl chloride and methyl acetate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at room temperature, although higher temperatures may be used to increase the reaction rate. The reaction is typically complete within several hours.
Propriétés
IUPAC Name |
[2-[1-(1-benzothiophen-3-yl)propan-2-ylamino]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-10(16-15(18)8-19-11(2)17)7-12-9-20-14-6-4-3-5-13(12)14/h3-6,9-10H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAPFKORQNWLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-ethoxy-3-fluorobenzene-1-sulfonamide](/img/structure/B6424970.png)
![2,4-dimethoxy-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6424982.png)


![4-{1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl}morpholine-3,5-dione](/img/structure/B6424994.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B6425004.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6425011.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6425023.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B6425027.png)
![N-[(6-ethoxypyridin-3-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B6425032.png)
![2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B6425043.png)
![1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6425053.png)
![3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea](/img/structure/B6425064.png)
![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B6425069.png)